2-{1,3-dimethyl-8-[(2-methylpiperidin-1-yl)methyl]-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl}acetamide
Description
The compound 2-{1,3-dimethyl-8-[(2-methylpiperidin-1-yl)methyl]-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl}acetamide is a purine derivative characterized by a 1,3-dimethyl-2,6-dioxo-tetrahydro-purinyl core modified with a 2-methylpiperidinylmethyl group at the 8-position and an acetamide moiety at the 7-position.
Key structural features influencing its bioactivity include:
- 1,3-Dimethyl substitution: Enhances metabolic stability by reducing susceptibility to oxidative demethylation.
- Acetamide side chain: Provides hydrogen-bonding capacity for target engagement.
Properties
IUPAC Name |
2-[1,3-dimethyl-8-[(2-methylpiperidin-1-yl)methyl]-2,6-dioxopurin-7-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N6O3/c1-10-6-4-5-7-21(10)9-12-18-14-13(22(12)8-11(17)23)15(24)20(3)16(25)19(14)2/h10H,4-9H2,1-3H3,(H2,17,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOFKRJGCQLPOEW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1CC2=NC3=C(N2CC(=O)N)C(=O)N(C(=O)N3C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.40 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Substituent Analysis
The target compound shares its purine-dione core with several analogs (Table 1). Substituent differences at the 7- and 8-positions critically modulate bioactivity and physicochemical properties.
Table 1: Structural Comparison of Purine-Dione Derivatives
Bioactivity and Mode of Action
Evidence from hierarchical clustering of bioactivity profiles () indicates that purine derivatives with similar substituents cluster into groups sharing modes of action. For example:
- Piperidine/Piperazine Derivatives (e.g., Target Compound, CAS 668270-27-7): Likely target G-protein-coupled receptors (GPCRs) or kinases due to the nitrogen-rich heterocycles enhancing binding to polar active sites .
- Thio/Sulfanyl Derivatives (e.g., CAS 369603-84-9, 332905-18-7): These compounds may exhibit enhanced covalent binding to cysteine residues in enzymes like proteases or oxidoreductases .
The target compound’s 2-methylpiperidinylmethyl group may confer selectivity for adenosine A₂A receptors, as similar piperidine derivatives are known A₂A antagonists .
Physicochemical and Pharmacokinetic Properties
- Lipophilicity (LogP) : The hexadecyl chain in CAS 369603-84-9 increases LogP (>6), reducing aqueous solubility but improving membrane permeability. In contrast, the target compound’s 2-methylpiperidinylmethyl group balances lipophilicity (predicted LogP ~2.5) for CNS penetration .
- Metabolic Stability : Thio/sulfanyl groups (CAS 332905-18-7) may undergo glutathione conjugation, whereas the target compound’s methylpiperidine and acetamide groups are more metabolically stable .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-{1,3-dimethyl-8-[(2-methylpiperidin-1-yl)methyl]-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl}acetamide, and how are intermediates characterized?
- Methodological Answer : A common approach involves coupling purine derivatives with acetamide moieties via carbodiimide-mediated reactions. For example, 2-(1,3-dimethyl-2,6-dioxo-purinyl)acetic acid can be activated with carbonyldiimidazole (CDI) in dichloromethane, followed by reaction with amines (e.g., 2-methylpiperidine derivatives) under stirring for 48 hours. Intermediates are purified using silica gel chromatography (eluent: CH₂Cl₂/MeOH 95:5) and characterized via LC-MS and ¹H/¹³C NMR to confirm regioselectivity and purity .
Q. Which spectroscopic and chromatographic methods are critical for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Essential for confirming substitution patterns (e.g., methylpiperidinylmethyl group at position 8) and verifying the absence of tautomeric impurities.
- LC-MS : Validates molecular weight and monitors reaction progress.
- FT-IR : Identifies carbonyl (C=O) and amide (N-H) stretches to confirm structural integrity.
- HPLC-PDA : Ensures purity (>95%) by detecting UV-active impurities. Reference libraries (e.g., PubChem) provide comparative spectral data for validation .
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Methodological Answer :
- Storage : Store in airtight containers at 2–8°C, away from heat sources (P210) .
- Handling : Use fume hoods and PPE (gloves, lab coat) to avoid inhalation or dermal contact.
- Waste Disposal : Follow institutional guidelines for halogenated organic waste.
- Emergency Measures : Immediate rinsing with water for eye/skin contact and medical consultation if ingested (P101) .
Advanced Research Questions
Q. How can computational reaction path search methods optimize the synthesis of this compound?
- Methodological Answer : Quantum chemical calculations (e.g., DFT) predict transition states and intermediates to identify energetically favorable pathways. Tools like Gaussian or ORCA model substituent effects (e.g., steric hindrance from the 2-methylpiperidinyl group). ICReDD’s integrated approach combines computational screening with experimental validation to reduce trial-and-error iterations. For instance, solvent effects on yield can be simulated to prioritize dimethylformamide (DMF) over THF .
Q. How can Design of Experiments (DoE) improve reaction yield and selectivity?
- Methodological Answer :
- Factor Screening : Use Plackett-Burman designs to evaluate variables (temperature, catalyst loading, solvent ratio).
- Optimization : Central Composite Design (CCD) refines optimal conditions (e.g., 60°C, 1.2 eq CDI, 20:1 CH₂Cl₂/MeOH).
- Response Surface Analysis : Quantifies interactions between factors, such as the inverse relationship between reaction time and byproduct formation .
Q. How to resolve contradictions in solubility data across different solvent systems?
- Methodological Answer :
- Statistical Analysis : Apply ANOVA to compare solubility measurements in polar aprotic (DMF, DMSO) vs. non-polar (toluene) solvents.
- Hansen Solubility Parameters : Calculate HSP distances to identify outliers.
- Validation : Replicate experiments under controlled humidity/temperature to isolate environmental variables .
Q. What methodologies are recommended for evaluating the biological activity of this compound?
- Methodological Answer :
- In Vitro Assays : Screen for kinase inhibition (e.g., AMPK or CDK targets) using fluorescence polarization.
- Docking Studies : AutoDock Vina or Schrödinger Suite predicts binding affinities to purine-binding pockets.
- Informer Libraries : Compare reactivity and selectivity against Merck’s Aryl Halide Chemistry Informer Library to contextualize performance (e.g., X12 compound benchmarking) .
Methodological Resources
- Experimental Design : CHEM/IBiS 416 (Northwestern University) offers modules on optimizing purine derivative syntheses .
- Data Integrity : Chemical software (e.g., ChemAxon, ACD/Labs) ensures encrypted data storage and reproducibility via automated reaction logging .
- Advanced Training : ICReDD workshops integrate computational tools for reaction discovery .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
